molecular formula C26H38Cl2N6O5 B15123246 D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride

D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride

Cat. No.: B15123246
M. Wt: 585.5 g/mol
InChI Key: YEBWLAGPKSITFL-UHFFFAOYSA-N
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Description

D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group.

    Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Substitution: The lysinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Breakdown into individual amino acids.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in protein-protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of peptide-based materials.

Mechanism of Action

The mechanism by which D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in modulating the compound’s activity by interacting with these targets.

Comparison with Similar Compounds

Similar Compounds

    D-Valyl-L-phenylalanyl-L-lysinamide: Lacks the nitrophenyl group, resulting in different chemical properties.

    L-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide: Contains L-valine instead of D-valine, affecting its biological activity.

Uniqueness

D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWLAGPKSITFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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